molecular formula C18H22N6O2S B2787506 1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021119-77-6

1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B2787506
CAS No.: 1021119-77-6
M. Wt: 386.47
InChI Key: HGSMDFUGBOMXTG-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine heterocyclic system linked to a 4-ethylbenzenesulfonyl-substituted piperazine. The triazolopyridazine scaffold is a privileged structure in pharmacology, known to be present in molecules with a range of biological activities. For instance, related triazolopyridazine compounds have been investigated as potent inhibitors of bromodomain and extraterminal (BET) proteins, which are important targets in oncology and other disease areas . Similarly, the piperazine moiety is a common pharmacophore found in numerous therapeutic agents, contributing to favorable pharmacokinetic properties and target binding . The integration of these features suggests potential research applications for this compound in areas such as enzyme inhibition, receptor binding studies, and cellular pathway analysis. Researchers may find it valuable as a chemical tool or a lead compound for developing novel probes for biological systems. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2S/c1-3-15-4-6-16(7-5-15)27(25,26)23-12-10-22(11-13-23)18-9-8-17-20-19-14(2)24(17)21-18/h4-9H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSMDFUGBOMXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes involved in disease processes .

Biological Activity

1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure incorporating a piperazine ring, a triazolo-pyridazine moiety, and a sulfonyl group, which may contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N6O2SC_{17}H_{20}N_{6}O_{2}S with a molecular weight of approximately 372.4 g/mol. Its structure can be represented as follows:

ComponentDescription
IUPAC Name This compound
CAS Number 1021263-63-7
Molecular Weight 372.4 g/mol
Functional Groups Sulfonyl, triazole, pyridazine

The biological activity of this compound is hypothesized to involve interaction with various molecular targets including enzymes and receptors. These interactions may lead to modulation of enzymatic activities or receptor signaling pathways. Specific studies are needed to elucidate the precise mechanisms of action.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds containing triazole rings are known for their antifungal properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains.
  • Anticancer Potential : Some derivatives of piperazine and triazole have shown promise in cancer treatment through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive agents, this compound may also exhibit effects on the central nervous system.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Studies : A study conducted on derivatives of triazolopyridazines reported significant antibacterial activity against Gram-positive bacteria. The sulfonyl group was suggested to enhance membrane permeability, facilitating drug action .
  • Anticancer Activity : Research on piperazine derivatives indicated that modifications at the piperazine ring can lead to increased cytotoxicity against various cancer cell lines. In vitro assays demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells .
  • Neuropharmacological Research : A recent publication explored the neuroprotective effects of triazole-containing compounds in models of neurodegeneration. The findings suggested that such compounds could potentially mitigate oxidative stress in neuronal cells .

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialInhibition of Gram-positive bacteria growth
AnticancerCytotoxicity in breast/lung cancer cell lines
NeuroprotectiveReduction of oxidative stress in neuronal models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The triazolopyridazine scaffold is a common feature in bromodomain inhibitors. Key analogs and their differences are summarized below:

Compound Name/ID Substituents on Triazolopyridazine Piperazine/Sulfonyl Modifications Key Findings Reference
AZD5153 3-Methoxy 4-Piperidylphenoxyethyl, dimethylpiperazin IC₅₀ = 5 nM (BRD4 BD1); tumor growth inhibition in xenografts via c-Myc suppression
Compound 7 (Enamine, Z1220635364) 3-Methyl N-[2-(5-fluoro-1H-indol-3-yl)ethyl] Moderate BRD4 inhibition (IC₅₀ = 120 nM); indole substitution reduces solubility
Compound 6 (Vitas-M, STK651245) 3-Trifluoromethyl N-[2-(1H-indol-3-yl)ethyl] Enhanced lipophilicity but poor bioavailability (F% = 15) due to metabolic instability
Target Compound 3-Methyl 4-Ethylbenzenesulfonyl Predicted improved solubility (logP = 2.1) vs. indole-substituted analogs

Pharmacokinetic and Binding Properties

  • AZD5153 : High cellular potency (EC₅₀ = 30 nM in MV4-11 leukemia cells) and oral bioavailability (F% = 60) due to optimized bivalent binding .
  • Compound 12 (Z1272770102) : 3-Ethyltriazolo-pyridazine with a hydroxylated side chain showed 10-fold lower BRD4 affinity than AZD5153, likely due to reduced hydrophobic interactions .
  • Target Compound : The 4-ethylbenzenesulfonyl group may enhance metabolic stability compared to methyl or methoxy substituents, as sulfonamides resist cytochrome P450 oxidation .

Selectivity Profiles

  • AZD5153 : >100-fold selectivity for BRD4 over kinases and other bromodomains (e.g., BRD2, BRD3) .
  • Compound 10 (Enamine, Z2701558508) : 3-Cyclopropyl substitution improved selectivity for BRD4 BD2 (IC₅₀ = 80 nM) but weakened BD1 binding (IC₅₀ = 450 nM) .
  • Target Compound : The ethylbenzenesulfonyl group is hypothesized to favor BRD4 BD1 binding, akin to AZD5153, but experimental validation is pending .

Research Findings and Trends

  • Substituent Effects :
    • 3-Methyl vs. 3-Trifluoromethyl : Methyl groups improve solubility, while trifluoromethyl enhances target affinity but compromises pharmacokinetics .
    • Sulfonyl vs. Indole : Sulfonyl groups (e.g., in the target compound) reduce off-target interactions compared to indole-containing analogs .

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing 1-(4-ethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine?

  • Methodological Answer : The synthesis involves sequential functionalization of the triazolo-pyridazine core and piperazine sulfonylation. Key steps include:

  • Coupling Reactions : Use polar aprotic solvents (e.g., DMF) under reflux conditions to attach the 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl group to the piperazine ring .
  • Sulfonylation : React the piperazine intermediate with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and integration ratios. For example, the piperazine protons appear as a multiplet at δ 2.5–3.5 ppm, while the triazolo-pyridazine aromatic protons resonate at δ 7.5–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C20H22N6O2S: 434.1532) .
  • X-ray Crystallography : Resolves conformational ambiguities in the triazolo-pyridazine core and sulfonamide linkage .

Q. How to design initial biological assays to evaluate its pharmacological potential?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes/receptors linked to the triazolo-pyridazine scaffold (e.g., serotonin receptors, kinases). Use radioligand binding assays for 5-HT1A/5-HT2A receptors due to arylpiperazine affinity .
  • In Vitro Screening : Perform dose-response curves (1 nM–100 µM) in HEK293 cells expressing target receptors. Measure IC50 values using fluorescence-based calcium flux assays .
  • Positive Controls : Compare with known inhibitors (e.g., WAY-100635 for 5-HT1A) to validate assay sensitivity .

Advanced Research Questions

Q. How to resolve contradictions between in vitro activity and in vivo efficacy observed in studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., oral administration in rodent models) and plasma stability (LC-MS/MS quantification). Poor solubility or rapid metabolism (e.g., CYP3A4-mediated oxidation) often explains discrepancies .
  • Metabolite Identification : Use liver microsomes and UPLC-QTOF-MS to detect active/inactive metabolites. Modify the sulfonyl group to block oxidative degradation .
  • Formulation Optimization : Nanoemulsions or cyclodextrin complexes improve solubility for in vivo testing .

Q. What computational approaches are recommended for predicting target interactions and optimizing binding affinity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with 5-HT1A receptors. Focus on the sulfonyl group’s hydrogen bonding with Ser159 and the triazolo-pyridazine’s π-π stacking with Phe361 .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess conformational stability. Calculate binding free energies (MM-PBSA) to rank derivatives .
  • QSAR Modeling : Train models on IC50 data for substituent effects (e.g., electron-withdrawing groups on the benzene ring enhance kinase inhibition) .

Q. How to assess and mitigate toxicity in preclinical models while retaining activity?

  • Methodological Answer :

  • In Vitro Toxicity : Screen for hepatotoxicity (HepG2 cell viability assays) and hERG channel inhibition (patch-clamp electrophysiology) .
  • Structural Modifications : Replace the ethyl group on the benzenesulfonyl moiety with a trifluoromethyl group to reduce hERG binding .
  • In Vivo Safety : Conduct acute toxicity studies (OECD 423 guidelines) in rodents. Monitor organ histopathology and serum biomarkers (ALT, creatinine) .

Q. What strategies are effective for structure-activity relationship (SAR) studies focusing on the triazolo-pyridazine core?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with halogens (Cl, F) or methoxy groups at the triazolo-pyridazine C3 position to modulate electron density and steric effects .
  • Conformational Analysis : Use X-ray crystallography or NOESY NMR to correlate arylpiperazine ring coplanarity with 5-HT1A agonist activity .
  • Bioisosteric Replacement : Substitute the triazolo-pyridazine with imidazo[1,2-a]pyrazine to evaluate changes in kinase selectivity .

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